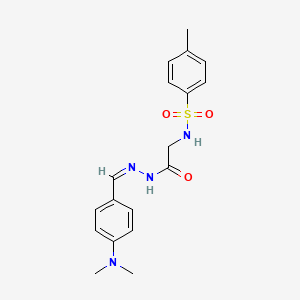

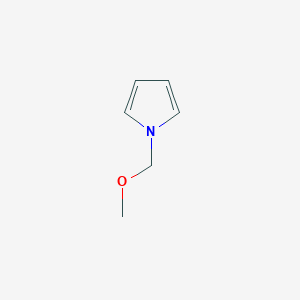

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPMP is a derivative of piperidine and has been synthesized using various methods.

Scientific Research Applications

Fluorescence-Tagged Histamine H3 Receptor Ligands

Research into fluorescence-tagged ligands, including derivatives of piperidine, has contributed significantly to the understanding of histamine H3 receptor binding sites. These compounds, exhibiting high affinities for the histamine hH3 receptor, have become vital tools for identifying and elucidating the receptor's binding dynamics. The synthesis of such compounds from piperidine showcases their potential in receptor studies and in vivo antagonist properties, offering insights into receptor-ligand interactions and physiological responses (Amon et al., 2007).

Synthesis and Antisecretory Activity

The exploration of N-phenoxypropyl piperidine derivatives has highlighted their potential in the synthesis of compounds with gastric acid antisecretory activity. These compounds, including N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide, have demonstrated significant activity against histamine-induced gastric acid secretion, showcasing their potential therapeutic applications in treating conditions like ulcers (Ueda et al., 1991).

Novel Muscarinic M3 Receptor Antagonists

In the search for new treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders, the synthesis of compounds based on the structure of "this compound" has led to the development of potent, long-acting, orally active muscarinic M3 receptor antagonists. These antagonists have shown high selectivity for M3 over M2 receptors, underlining their potential for clinical application in treating various disorders with minimal side effects (Mitsuya et al., 2000).

Enzyme Inhibitory Activities

The creation of N-substituted derivatives bearing the piperidine moiety has been instrumental in evaluating enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase. These studies not only contribute to our understanding of enzyme inhibition mechanisms but also open avenues for the development of therapeutic agents targeting neurological disorders (Khalid et al., 2014).

properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-16-13-18(7-10-21-16)23-11-8-17(9-12-23)14-22-20(24)15-25-19-5-3-2-4-6-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSBZMLHGWRGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)

![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2757988.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)